2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H21N5O3S2 and its molecular weight is 383.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with potential biological significance. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a pyrazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of the dioxidotetrahydrothiophen group adds to its potential reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyrazole and thiadiazole rings have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Many derivatives of pyrazoles are recognized for their ability to inhibit inflammatory pathways.
- Anticancer Potential : Some studies suggest that these compounds can induce apoptosis in cancer cells.
Antimicrobial Activity
A study demonstrated that derivatives of pyrazole exhibited potent antibacterial activity against various strains of bacteria. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
In vitro assays indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Research has also highlighted the compound's ability to inhibit cancer cell proliferation. In cell line studies, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), leading to increased apoptosis rates. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:
- Synthesis and Characterization : A study focused on synthesizing various pyrazole derivatives and evaluating their biological activities. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy, confirming their structures .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. Results showed significant reduction in edema and inflammatory markers when treated with these compounds compared to control groups .
Data Table
Biological Activity | Methodology | Results |
---|---|---|
Antibacterial | MIC testing against E. coli | MIC = 32 µg/mL |
Anti-inflammatory | Cytokine assay in macrophages | Significant reduction in TNF-alpha levels |
Anticancer | Cell viability assay (MTT) | IC50 = 15 µM for MCF-7 cells |
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-4-14-17-18-15(24-14)16-13(21)7-12-9(2)19-20(10(12)3)11-5-6-25(22,23)8-11/h11H,4-8H2,1-3H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUBFGMOKGFADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.